3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole: is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropyl group at the fifth position, and a methyl group at the first position of the triazole ring. The molecular formula of this compound is C6H8BrN3, and it has a molecular weight of approximately 202.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-cyclopropyl-1-methyl-1H-1,2,4-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The triazole ring can be reduced to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include substituted triazoles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include triazole oxides or other oxidized derivatives.
Reduction Reactions: Products include partially or fully hydrogenated triazoles.
Scientific Research Applications
Chemistry: 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and coordination complexes .
Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: Its derivatives are investigated for their antimicrobial, antifungal, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
3-Bromo-5-methyl-1H-1,2,4-triazole: Similar structure but lacks the cyclopropyl group.
3-Bromo-1H-1,2,4-triazole: Similar structure but lacks both the cyclopropyl and methyl groups.
5-Cyclopropyl-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.
Uniqueness: 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of all three substituents (bromine, cyclopropyl, and methyl) on the triazole ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10-5(4-2-3-4)8-6(7)9-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDALHQLCSZVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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